molecular formula C23H34N2O3 B10855417 12XU6D9Flm CAS No. 1802909-49-4

12XU6D9Flm

Cat. No.: B10855417
CAS No.: 1802909-49-4
M. Wt: 386.5 g/mol
InChI Key: WBPWDDPSYSUQJA-VQTJNVASSA-N
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Description

Preparation Methods

The synthetic routes and reaction conditions for INCB-059872 involve the use of cyclopropylamine derivatives. The preparation methods typically include the formation of covalent flavin adenine dinucleotide (FAD)-adducts, which are crucial for its inhibitory activity . Industrial production methods are designed to ensure the compound’s purity and efficacy, often involving multiple steps of synthesis and purification.

Chemical Reactions Analysis

INCB-059872 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

INCB-059872 has a wide range of scientific research applications:

Mechanism of Action

INCB-059872 exerts its effects by inhibiting LSD1, an enzyme that demethylates lysine residues on histone proteins. This inhibition leads to changes in gene expression, promoting cell differentiation and apoptosis in cancer cells. The molecular targets and pathways involved include the apoptotic machinery and various transcriptional regulators .

Comparison with Similar Compounds

INCB-059872 is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:

INCB-059872 stands out due to its oral bioavailability and effectiveness in overcoming resistance to other treatments, such as venetoclax .

Properties

CAS No.

1802909-49-4

Molecular Formula

C23H34N2O3

Molecular Weight

386.5 g/mol

IUPAC Name

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C23H34N2O3/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27)/t19-,20+/m0/s1

InChI Key

WBPWDDPSYSUQJA-VQTJNVASSA-N

Isomeric SMILES

COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CN[C@@H]3C[C@H]3C4=CC=CC=C4

Canonical SMILES

COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CNC3CC3C4=CC=CC=C4

Origin of Product

United States

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